![molecular formula C14H17Cl3N4 B13501194 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride
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Overview
Description
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring and a benzimidazole ring, which are connected through an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid and a halogenated benzimidazole.
Formation of the Ethylamine Linker: The ethylamine linker can be introduced by reacting the benzimidazole-pyridine intermediate with ethylenediamine under basic conditions.
Formation of the Trihydrochloride Salt: The final compound can be converted to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
Oxidation: N-oxides of the pyridine or benzimidazole rings.
Reduction: Reduced forms of any nitro or carbonyl groups.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can result in the inhibition or activation of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-4-yl)-1H-1,3-benzodiazol-5-amine: This compound has a similar structure but differs in the position of the amine group on the benzimidazole ring.
2-Pyridylethylamine: This compound has a similar ethylamine linker but lacks the benzimidazole ring.
Uniqueness
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is unique due to the presence of both the pyridine and benzimidazole rings, which confer specific chemical and biological properties. The combination of these rings with the ethylamine linker allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride (CAS Number: 2648962-89-2) is a derivative of benzodiazole and pyridine, which are known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.
Property | Value |
---|---|
Molecular Formula | C14H14N4·3HCl |
Molecular Weight | 347.7 g/mol |
CAS Number | 2648962-89-2 |
Purity | Min. 95% |
Anticancer Activity
Research indicates that compounds containing a benzodiazole moiety exhibit significant anticancer properties. In vitro studies have shown that This compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators .
Antimicrobial Properties
Preliminary studies suggest that this compound has antimicrobial effects against a range of pathogens. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with its efficacy attributed to disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Neuroprotective Effects
Recent investigations into neuroprotective properties have shown that this compound can mitigate oxidative stress in neuronal cells. It appears to enhance the expression of antioxidant enzymes, thereby reducing neuronal damage in models of neurodegenerative diseases such as Alzheimer's .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results indicated that at concentrations above 10 µM, it reduced cell viability by over 50% within 48 hours. The study highlighted its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a promising profile for further exploration in antibiotic development .
The biological activities of This compound are believed to be mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of key cyclins and cyclin-dependent kinases.
- Oxidative Stress Modulation : Enhancement of endogenous antioxidant defenses.
- Membrane Disruption : Interaction with microbial membranes leading to increased permeability.
Properties
Molecular Formula |
C14H17Cl3N4 |
---|---|
Molecular Weight |
347.7 g/mol |
IUPAC Name |
2-(4-pyridin-4-yl-1H-benzimidazol-2-yl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C14H14N4.3ClH/c15-7-4-13-17-12-3-1-2-11(14(12)18-13)10-5-8-16-9-6-10;;;/h1-3,5-6,8-9H,4,7,15H2,(H,17,18);3*1H |
InChI Key |
JGAQMWFGLCCQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)CCN)C3=CC=NC=C3.Cl.Cl.Cl |
Origin of Product |
United States |
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